
An In-Depth Technical Guide to (3-Bromophenyl)
(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(3-Bromophenyl)(4-

methylpiperazin-1-yl)methanone

Cat. No.: B1269639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the basic properties of (3-
Bromophenyl)(4-methylpiperazin-1-yl)methanone, a heterocyclic compound of significant

interest in medicinal chemistry. We will delve into its chemical and physical characteristics,

explore a robust synthesis methodology, analyze its spectroscopic signature, and discuss its

stability and potential applications as a pivotal building block in the development of novel

therapeutics.

Core Chemical and Physical Properties
(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a substituted aromatic ketone

featuring a bromophenyl group linked to a 4-methylpiperazine moiety via a carbonyl bridge.

This structural arrangement imparts a unique combination of lipophilicity and basicity, rendering

it a versatile intermediate in organic synthesis.
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Property Value Source

CAS Number 331274-67-0 [1][2][3]

Molecular Formula C₁₂H₁₅BrN₂O [1]

Molecular Weight 283.17 g/mol [1]

Appearance
Likely a solid at room

temperature

Inferred from related

compounds

Purity
Commercially available up to

98%
[1]

Synthesis and Mechanistic Insights
The most logical and widely employed method for the synthesis of (3-Bromophenyl)(4-
methylpiperazin-1-yl)methanone is the amide coupling reaction between 3-bromobenzoic

acid and 1-methylpiperazine. This reaction is a cornerstone of medicinal chemistry, and the

choice of coupling reagent is critical for achieving high yields and purity.

Reaction Scheme:
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Reactants

Reagents Product

3-Bromobenzoic Acid

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

+

1-Methylpiperazine

Coupling Reagent (e.g., HATU)

Base (e.g., DIPEA)

Solvent (e.g., DMF)

Click to download full resolution via product page

Caption: Amide coupling of 3-bromobenzoic acid and 1-methylpiperazine.

Experimental Protocol: Amide Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid

reaction times and minimal side products.

Materials:

3-Bromobenzoic acid

1-Methylpiperazine

HATU
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N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

Cool the mixture to 0 °C in an ice bath.

Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the

carboxylic acid. The formation of the activated ester is crucial for an efficient reaction.

Slowly add 1-methylpiperazine (1.1 eq) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated

aqueous sodium bicarbonate solution (2x) and brine (1x).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to afford (3-Bromophenyl)(4-
methylpiperazin-1-yl)methanone.
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Spectroscopic Analysis
While specific spectra for (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone are not

readily available in the public domain, we can predict its characteristic spectroscopic features

based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
Aromatic Protons (δ 7.2-7.8 ppm): The 3-bromophenyl group will exhibit a complex multiplet

in this region. The proton ortho to the bromine will likely be the most downfield, with the other

three protons appearing as multiplets.

Piperazine Protons (δ 2.3-3.8 ppm): Due to the amide bond, the piperazine ring protons will

be diastereotopic and appear as broad multiplets. The four protons adjacent to the carbonyl

group will be more downfield than the four protons adjacent to the methyl group.

Methyl Protons (δ 2.3 ppm): The N-methyl group will likely appear as a singlet in this region.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon will appear as a singlet in the

downfield region of the spectrum.

Aromatic Carbons (δ 120-138 ppm): Six signals are expected for the aromatic carbons. The

carbon bearing the bromine atom will be significantly shifted.

Piperazine Carbons (δ ~40-55 ppm): The four distinct carbons of the piperazine ring will

appear in this region.

Methyl Carbon (δ ~46 ppm): The N-methyl carbon will appear as a singlet.

Predicted Infrared (IR) Spectrum:
C=O Stretch (1630-1680 cm⁻¹): A strong absorption band in this region is characteristic of

the amide carbonyl group.

C-N Stretch (1200-1350 cm⁻¹): A medium to strong band corresponding to the C-N bond of

the amide.
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Aromatic C-H Stretch (~3000-3100 cm⁻¹): Weak to medium bands in this region.

Aliphatic C-H Stretch (~2800-3000 cm⁻¹): Medium bands corresponding to the piperazine

and methyl protons.

C-Br Stretch (500-600 cm⁻¹): A weak to medium band in the fingerprint region.

Stability and Storage
The stability of piperazine derivatives can be influenced by factors such as pH and storage

conditions. Phenylpiperazines, in general, are more susceptible to degradation than

benzylpiperazines, especially at room temperature.[4]

Recommendations:

Storage: For long-term storage, it is advisable to keep (3-Bromophenyl)(4-
methylpiperazin-1-yl)methanone in a cool, dry, and dark place. Storage at -20°C is

recommended for optimal stability.[5]

pH Sensitivity: As a basic compound, its stability in solution can be pH-dependent. Acidic

conditions could lead to salt formation, which may alter its solubility and reactivity. In

aqueous solutions, hydrolysis of the amide bond could occur under strongly acidic or basic

conditions, especially at elevated temperatures.[6][7][8]

Handling: Handle in a well-ventilated area, wearing appropriate personal protective

equipment. Avoid contact with skin and eyes.

Applications in Drug Discovery
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous

approved drugs and clinical candidates.[9] This is due to its ability to impart favorable

pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as

a versatile handle for molecular modifications.

Role as a Key Intermediate:
(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a valuable building block for the

synthesis of more complex molecules. The bromine atom on the phenyl ring provides a reactive
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site for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira

couplings. This allows for the introduction of diverse substituents, enabling the exploration of a

wide chemical space in the search for new drug candidates.

Potential Therapeutic Areas:
Derivatives of arylpiperazines have shown activity in a broad range of therapeutic areas,

including:

Oncology: As scaffolds for the development of kinase inhibitors and other anticancer agents.

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in

antipsychotic, antidepressant, and anxiolytic drugs.

Infectious Diseases: Arylpiperazine derivatives have been investigated for their antibacterial

and antiviral properties.

The structural features of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone make it an

attractive starting point for the design and synthesis of novel compounds targeting these and

other diseases.
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Caption: Role of the title compound in drug discovery.

Conclusion
(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a chemical entity with significant

potential in the field of drug discovery and development. Its straightforward synthesis, versatile

reactivity, and the proven importance of its structural motifs make it a valuable tool for

medicinal chemists. This guide has provided a foundational understanding of its basic

properties, offering insights that can aid in its effective utilization in research and development

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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